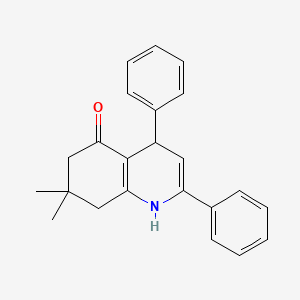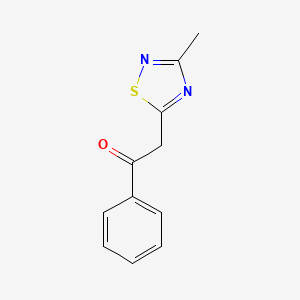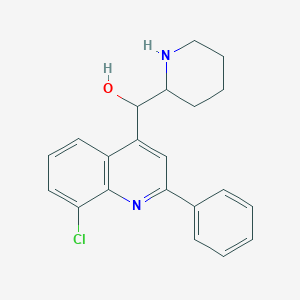
(8-Chloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Chloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the 8th position, a phenyl group at the 2nd position, and a piperidin-2-yl group attached to a methanol moiety at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-phenylquinoline: This can be achieved through the Friedländer synthesis, where aniline reacts with a ketone in the presence of a Lewis acid catalyst.
Chlorination: The 2-phenylquinoline is then chlorinated at the 8th position using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of Piperidin-2-yl Group: The chlorinated product undergoes a nucleophilic substitution reaction with piperidine to introduce the piperidin-2-yl group.
Methanol Addition: Finally, the compound is treated with methanol under basic conditions to attach the methanol moiety to the piperidin-2-yl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(8-Chloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (8-Chloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Bind to Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline: Lacks the chloro and piperidin-2-yl groups, making it less versatile in terms of chemical reactivity.
8-Chloroquinoline: Lacks the phenyl and piperidin-2-yl groups, limiting its biological activity.
4-(Piperidin-2-yl)quinoline: Lacks the chloro and phenyl groups, affecting its overall properties.
Uniqueness
(8-Chloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and biological activity. The combination of the chloro, phenyl, and piperidin-2-yl groups enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
90110-48-8 |
|---|---|
Fórmula molecular |
C21H21ClN2O |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
(8-chloro-2-phenylquinolin-4-yl)-piperidin-2-ylmethanol |
InChI |
InChI=1S/C21H21ClN2O/c22-17-10-6-9-15-16(21(25)18-11-4-5-12-23-18)13-19(24-20(15)17)14-7-2-1-3-8-14/h1-3,6-10,13,18,21,23,25H,4-5,11-12H2 |
Clave InChI |
MPMKCOPJFBUMKL-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
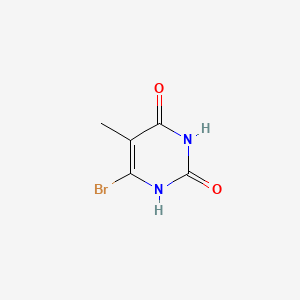
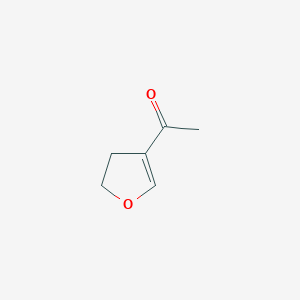
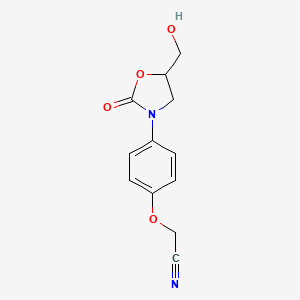
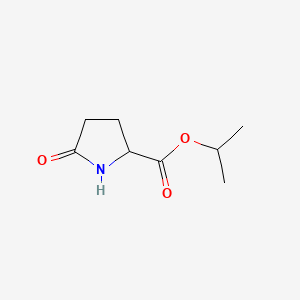
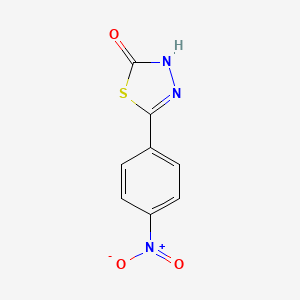
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)


![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
